molecular formula C9H14N2O4 B13763100 Barbituric acid, 5-(ethoxymethyl)-5-ethyl- CAS No. 66941-27-3

Barbituric acid, 5-(ethoxymethyl)-5-ethyl-

Cat. No.: B13763100
CAS No.: 66941-27-3
M. Wt: 214.22 g/mol
InChI Key: JJFVSCBKCCIORQ-UHFFFAOYSA-N
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Description

Barbituric acid, 5-(ethoxymethyl)-5-ethyl-, is a derivative of barbituric acid, which is a pyrimidine-based heterocyclic compound. Barbituric acid derivatives have been widely studied due to their diverse pharmacological properties and applications in medicinal chemistry. The compound is characterized by the presence of ethoxymethyl and ethyl groups at the 5-position of the barbituric acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of barbituric acid, 5-(ethoxymethyl)-5-ethyl-, typically involves the condensation of diethyl malonate with urea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired barbituric acid derivative . The reaction conditions often include refluxing the reaction mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of barbituric acid derivatives generally follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction efficiency and yield. The purification of the final product is achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Barbituric acid, 5-(ethoxymethyl)-5-ethyl-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to yield corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxymethyl and ethyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of barbituric acid, 5-(ethoxymethyl)-5-ethyl-, involves its interaction with specific molecular targets. For example, as a urease inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide . The enol form of the compound is more stable and establishes stronger interactions with the catalytic nickel ion of urease, contributing to its inhibitory activity.

Comparison with Similar Compounds

Barbituric acid, 5-(ethoxymethyl)-5-ethyl-, can be compared with other barbituric acid derivatives such as:

    5,5-Diethylbarbituric acid: Known for its hypnotic properties.

    5-Methyl-5-phenylbarbituric acid: Used as an anticonvulsant.

    5-Ethyl-5-(1-methylbutyl)barbituric acid: Known for its sedative effects.

The uniqueness of barbituric acid, 5-(ethoxymethyl)-5-ethyl-, lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxymethyl group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

66941-27-3

Molecular Formula

C9H14N2O4

Molecular Weight

214.22 g/mol

IUPAC Name

5-(ethoxymethyl)-5-ethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C9H14N2O4/c1-3-9(5-15-4-2)6(12)10-8(14)11-7(9)13/h3-5H2,1-2H3,(H2,10,11,12,13,14)

InChI Key

JJFVSCBKCCIORQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)COCC

Origin of Product

United States

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